5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance at room temperature .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . Another synthesis method involves a one-step reaction route using ethanol and 5-bromo-1-hydrogen pyrrolo .Molecular Structure Analysis
The molecular structure of this compound consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Chemical Reactions Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point range of 176-180°C .Scientific Research Applications
Synthesis and Development of Heterocyclic Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine serves as a key intermediate in the synthesis of various heterocycles. For instance, it has been used in the synthesis of hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, enabling the construction of 5-bromo-7-azaindole scaffolds with diverse substituents (Alekseyev, Amirova, & Terenin, 2015).
Gold Catalysis in Azaindoles Synthesis
- The compound has been involved in the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines and 5-benzyl-5H-pyrrolo[2,3-b]pyrazines through gold catalysis, demonstrating its versatility in organic synthesis and its role in the development of novel azaindoles (Gala, Cordoba, Izquierdo, & Alvarez-Builla, 2014).
Development of Sterically Hindered Primary Amines
- Research has also explored the unusual formation of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles, where this compound plays a significant role. This underlines its importance in the synthesis of complex molecular structures (Jirkovsky, Greenblatt, & Baudy, 1991).
Exploring Chemical Reactions and Properties
- The compound is pivotal in understanding the reactions and properties of pyrrolopyridines. Studies have investigated its behavior in various chemical reactions, such as nitration, bromination, and iodination, providing insights into the reactivity of similar heterocyclic compounds (Herbert & Wibberley, 1969).
Nucleophilic Substitution-rearrangement Studies
- It has been instrumental in studying nucleophilic substitution-rearrangement reactions in azaindoles. This aspect is crucial for understanding reaction mechanisms and designing novel synthetic pathways (Girgis, Larson, Robins, & Cottam, 1989).
Catalysis in Amination Reactions
- Its use in catalysis, specifically in amination reactions, is another significant application. Such studies contribute to the development of more efficient and selective catalytic processes in organic chemistry (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine is a synthetic intermediate of azaindole-based protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and differentiation .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins targeted by these kinases .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. For instance, it can impact signal transduction pathways that rely on protein phosphorylation. The downstream effects of this disruption can vary widely, depending on the specific proteins and pathways involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein kinases it inhibits. In general, kinase inhibitors can alter cell signaling and other cellular processes, potentially leading to therapeutic effects in diseases where these kinases play a role .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily due to the compound’s ability to bind to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, making it a potential candidate for anti-cancer therapies . Additionally, this compound influences cell signaling pathways, particularly those involving FGFRs, leading to alterations in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing downstream signaling . This inhibition leads to the suppression of pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation . Additionally, the compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro studies have shown that the inhibitory effects on FGFRs and cancer cell proliferation are sustained over time, with no significant degradation observed . Long-term exposure to the compound in cell culture models has demonstrated consistent anti-proliferative and pro-apoptotic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination . The metabolic products of the compound have been identified and characterized, providing insights into its biotransformation and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its uptake and localization . Studies have shown that the compound accumulates in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles within the cell .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVFWQJWKRMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735111 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-51-3 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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